molecular formula C4H7Cl3NO4P B12047329 Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester CAS No. 1666-45-1

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester

Cat. No.: B12047329
CAS No.: 1666-45-1
M. Wt: 270.43 g/mol
InChI Key: FGXOGRSGUNCHQL-UHFFFAOYSA-N
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Description

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester is a chemical compound that features a phosphoramidate group bonded to a trichloroacetyl group and two methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester typically involves the reaction of phosphoramidic dichloride, N-(2,2,2-trichloroacetyl)- with methanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ester groups.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Hydrolysis: Formation of phosphoramidic acid and trichloroacetic acid.

    Substitution: Formation of substituted phosphoramidates.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The phosphoramidate group can also interact with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester can be compared with other similar compounds such as:

    Phosphoramidic dichloride, N-(2,2,2-trichloroacetyl)-: Similar structure but lacks the ester groups.

    N-acetyl phosphoramidates: Compounds with similar phosphoramidate groups but different acyl groups.

    Trichloroacetyl chloride: A simpler compound with only the trichloroacetyl group.

The uniqueness of this compound lies in its combination of the trichloroacetyl group and the phosphoramidate group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

1666-45-1

Molecular Formula

C4H7Cl3NO4P

Molecular Weight

270.43 g/mol

IUPAC Name

2,2,2-trichloro-N-dimethoxyphosphorylacetamide

InChI

InChI=1S/C4H7Cl3NO4P/c1-11-13(10,12-2)8-3(9)4(5,6)7/h1-2H3,(H,8,9,10)

InChI Key

FGXOGRSGUNCHQL-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(NC(=O)C(Cl)(Cl)Cl)OC

solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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